A Technical Guide to the Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
A Technical Guide to the Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
Abstract
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antiepileptic properties.[1][2] N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a key derivative within this class, serving as a crucial intermediate in the synthesis of carbonic anhydrase inhibitors like Methazolamide and as a valuable building block for novel drug discovery programs.[3][4] This technical guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, designed for researchers and professionals in medicinal chemistry and drug development. We will dissect two strategic, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide laboratory implementation. The causality behind experimental choices is explained, ensuring each protocol is a self-validating system grounded in authoritative chemical literature.
Strategic Overview: Retrosynthetic Analysis
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide can be approached from two primary retrosynthetic disconnections. These strategies differ in the sequence of introducing the C5-methylthio and N2-acetamide functionalities onto the 1,3,4-thiadiazole core.
-
Pathway A (Convergent Approach): This strategy involves the late-stage formation of the amide bond. The key disconnection is at the N-acetyl bond, leading back to the pivotal intermediate, 2-amino-5-(methylthio)-1,3,4-thiadiazole . This pathway is advantageous as the final acetylation step is typically high-yielding and straightforward.
-
Pathway B (Linear Approach): This alternative strategy involves the late-stage formation of the C-S bond. The disconnection is at the S-methyl bond, identifying N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide as the key precursor. This route allows for the early introduction of the acetamide group, which may influence the reactivity and solubility of subsequent intermediates.
Caption: Retrosynthetic analysis of the target molecule.
Pathway A: Convergent Synthesis via Late-Stage Acetylation
This elegant and efficient pathway hinges on the initial construction of the substituted thiadiazole ring, followed by a robust acetylation step.
Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole
The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a cornerstone reaction in heterocyclic chemistry. A common and effective method involves the cyclocondensation of thiosemicarbazide with a suitable carboxylic acid or its derivative in the presence of a strong dehydrating agent.[5][6] The use of a mineral acid mixture, such as sulfuric acid and polyphosphoric acid (PPA), has been shown to produce high yields.[6]
Caption: Cyclocondensation to form the key amino-thiadiazole intermediate.
Experimental Protocol: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, prepare a mineral acid mixture by carefully adding concentrated sulfuric acid (1 part) to polyphosphoric acid (3 parts) while maintaining the temperature below 20°C with an ice bath.
-
Reagent Addition: To the cooled and stirring acid mixture, add thiosemicarbazide (1.0 eq.) portion-wise, ensuring the temperature does not exceed 25°C. Following this, add methylthioacetic acid (1.05 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH reaches 7-8, keeping the temperature below 20°C.[6]
-
Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole as a solid.[5] The melting point of the pure compound is reported as 178-181 °C.
Step 2: N-Acetylation to Yield the Final Product
The final step in this pathway is the straightforward N-acetylation of the primary amino group. Acetic anhydride is a common, effective, and readily available reagent for this transformation. The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of the anhydride.
Caption: Final N-acetylation step to produce the target compound.
Experimental Protocol: Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
-
Reaction Setup: Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.0 eq.) in acetic anhydride (3.0-5.0 eq.). A catalytic amount of pyridine or a few drops of concentrated sulfuric acid can be added to accelerate the reaction.
-
Reaction: Heat the mixture under reflux (approx. 140°C) for 1-2 hours. Monitor the reaction completion by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Purification: The resulting precipitate is collected by filtration, washed with water until neutral, and dried. Recrystallization from ethanol or a similar solvent yields the pure N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Pathway B: Linear Synthesis via Late-Stage S-Methylation
This pathway builds the molecule in a more linear fashion, starting with a commercially available thiadiazole and functionalizing it sequentially.
Step 1: Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole
The starting material for this route, 2-amino-5-mercapto-1,3,4-thiadiazole, is readily available. The first step involves the selective acetylation of the exocyclic amino group. This reaction is analogous to Step 2.2 in Pathway A and is a key transformation in the synthesis of the drug Methazolamide.[7]
Experimental Protocol: Synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
-
Reaction Setup: Suspend 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq.) in glacial acetic acid or acetic anhydride (3.0-5.0 eq.).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up and Purification: Cool the mixture and pour it into ice water. Collect the solid product by filtration, wash with water, and dry. The product, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, can be used in the next step, often without further purification.
Step 2: S-Methylation of the Thiol Group
The crucial step in this pathway is the selective S-alkylation of the thiol group. The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate, which then reacts with a methylating agent like methyl iodide in an SN2 reaction. The choice of base and solvent is critical to ensure selectivity for S-alkylation over potential N-alkylation.[1][8]
Caption: S-Methylation of the thiol intermediate to yield the final product.
Experimental Protocol: Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
-
Reaction Setup: Dissolve N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.), and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the suspension. Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure target compound.
Comparative Analysis and Data
Both pathways are effective for synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.
| Parameter | Pathway A (Convergent) | Pathway B (Linear) |
| Key Intermediate | 2-Amino-5-(methylthio)-1,3,4-thiadiazole | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |
| Starting Materials | Thiosemicarbazide, Methylthioacetic Acid | 2-Amino-5-mercapto-1,3,4-thiadiazole |
| Number of Steps | 2 | 2 |
| Key Advantages | Final step is a robust acetylation. May offer higher overall yield. | Starts from a more complex, readily available thiadiazole. Avoids handling potentially odorous methylthioacetic acid. |
| Potential Challenges | Ring formation may require harsh acidic conditions (PPA). | Potential for N-alkylation side products if conditions are not optimized. |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
Physicochemical and Structural Characterization
The final product, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, is a solid at room temperature. Its identity and purity must be confirmed through standard analytical techniques.
-
Molecular Formula: C₅H₇N₃OS₂[9]
-
Molecular Weight: 189.26 g/mol
-
Appearance: Crystalline solid
-
Structural Insights: X-ray crystallography studies reveal that in the solid state, the molecule forms inversion dimers linked by pairs of N-H···N hydrogen bonds.[9] These dimers are further arranged into chains through intermolecular C-H···O hydrogen bonds between the methylthio group and the carbonyl oxygen.[9] The core acetamido-1,3,4-thiadiazole unit is nearly planar.[9]
-
Spectroscopic Analysis:
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the S-methyl protons (~2.7 ppm), and a broad singlet for the amide N-H proton.
-
IR (KBr): Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1670-1700 cm⁻¹), and C=N stretching of the thiadiazole ring (~1620 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 189.
-
Conclusion
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is readily achievable through at least two reliable and well-documented chemical pathways. The convergent approach (Pathway A), involving the initial formation of 2-amino-5-(methylthio)-1,3,4-thiadiazole followed by acetylation, is often preferred for its efficiency. The linear approach (Pathway B), which relies on the S-methylation of an N-acetylated mercapto-thiadiazole precursor, provides a valuable alternative, particularly when starting material availability is a consideration. Both routes employ standard organic transformations and yield a product of high purity after appropriate work-up and recrystallization. This guide provides the necessary technical foundation and procedural details for researchers to confidently synthesize this important heterocyclic building block.
References
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available from: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: [Link]
-
synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Rasayan J. Chem. Available from: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available from: [Link]
-
N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide. PubMed. Available from: [Link]
-
Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. Available from: [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Available from: [Link]
-
(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. Available from: [Link]
-
Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available from: [Link]
-
Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]
- N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]. BLDpharm. Available from: https://www.bldpharm.com/products/BD01344465.html
-
Methazolamide: Structure and Uses. Scribd. Available from: [Link]
-
Synthesis of Methazolamide. Medicinal Chemistry Lectures Notes. Available from: [Link]
-
View of Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 7. Synthesis of Methazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
